5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

RGS4 GPCR modulation high-throughput screening

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile (CAS 343375-70-2) is a fully substituted isothiazole-4-carbonitrile bearing a sulfonyl-linked 4-methylbenzyl group at the 3-position and a methyl group at the 5-position. With a molecular formula of C13H12N2O2S2 and a molecular weight of 292.37 g/mol, the compound has been profiled in multiple high-throughput screening (HTS) campaigns within the NIH Molecular Libraries Program, where it was tested against targets including RGS4, the mu opioid receptor, ADAM17, the M1 muscarinic receptor, and the unfolded protein response pathway.

Molecular Formula C13H12N2O2S2
Molecular Weight 292.37
CAS No. 343375-70-2
Cat. No. B2813375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile
CAS343375-70-2
Molecular FormulaC13H12N2O2S2
Molecular Weight292.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=C2C#N)C
InChIInChI=1S/C13H12N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6H,8H2,1-2H3
InChIKeyMLKDMLDPXRXKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile (CAS 343375-70-2): A Multi-Target Screening Hit for Early-Stage Probe Discovery


5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile (CAS 343375-70-2) is a fully substituted isothiazole-4-carbonitrile bearing a sulfonyl-linked 4-methylbenzyl group at the 3-position and a methyl group at the 5-position . With a molecular formula of C13H12N2O2S2 and a molecular weight of 292.37 g/mol, the compound has been profiled in multiple high-throughput screening (HTS) campaigns within the NIH Molecular Libraries Program, where it was tested against targets including RGS4, the mu opioid receptor, ADAM17, the M1 muscarinic receptor, and the unfolded protein response pathway . These orthogonal screening results establish the compound as a multi-target-active isothiazole scaffold, a profile that distinguishes it from single-target isothiazole analogs and informs its utility in probe-development workflows.

Why Generic Isothiazole-4-Carbonitrile Analogs Cannot Replace 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile in Screening Decks


Isothiazole-4-carbonitrile derivatives span a wide pharmacophore space, and subtle modifications at the 3-sulfonylbenzyl and 5-alkyl positions profoundly alter target-engagement profiles [1]. HTS data deposited in PubChem show that the 4-methylbenzylsulfonyl-substituted compound registers activity across RGS4, mu opioid receptor, ADAM17, and M1 receptor assays, whereas analogs bearing 2,4-dichlorobenzylsulfonyl or cyano-carbohydrazonoyl replacements at the 3-position were not active in the same RGS4 primary screen, suggesting that the para-methylbenzyl motif confers a specific recognition element for the RGS4–Gα interface [2]. Because HTS hit-calling thresholds are scaffold-dependent, procurement of a generic “isothiazolecarbonitrile” without the precise 3-[(4-methylbenzyl)sulfonyl]-5-methyl substitution pattern risks loss of the multi-target signal required for downstream structure–activity relationship (SAR) triage.

Quantitative Differentiation of 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile: Evidence from Public Screening Repositories


RGS4 Potentiation Signal: Structural Determinants of Hit-Calling in a Calcium-Flux Primary Screen

In the JHICC primary cell-based RGS4 potentiation screen (AID 463111), compounds were tested at a single concentration and evaluated for their ability to enhance RGS4-mediated GPCR signal suppression using a calcium-flux readout in HEK293 cells [1]. 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile was designated as active in this assay, while the closely related analog 3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (CAS 343375-35-9), differing only in the benzyl substituent pattern, was not reported as a hit in the same primary screen . The para-methylbenzyl motif therefore appears critical for the RGS4 interaction, providing a clear selection criterion when sourcing isothiazolecarbonitrile scaffolds for RGS4 probe development.

RGS4 GPCR modulation high-throughput screening

Multi-Target Fingerprint: Activity Across Five Distinct HTS Assays as a Differentiator from Narrow-Spectrum Isothiazole Analogs

Chemsrc curates 117 bioassay records for 5-methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile, spanning five mechanistically unrelated targets: RGS4 (AID 463111), mu opioid receptor MOR-1 (AID 504326), ADAM17 (AID 720648), M1 muscarinic receptor (AID 588814), and the unfolded protein response (UPR) pathway (AID 463104) . By contrast, the sulfanyl (thioether) analog 5-methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile (CAS 338778-15-7) has not been associated with any public HTS activity data, and the 3-[(2,6-dichlorobenzyl)sulfonyl] analog has been reported primarily in the context of 5-lipoxygenase inhibition in silico, without confirmatory in vitro HTS data . The breadth of experimental screening evidence for the title compound provides a uniquely rich starting point for polypharmacology triage.

multi-target screening probe discovery chemical biology

Predicted Physicochemical Profile: Balanced LogP and TPSA for CNS Multiparameter Optimization

The compound's computed LogP of 2.61 and topological polar surface area (TPSA) of 70.82 Ų place it within the favorable CNS drug-likeness space (LogP <5, TPSA <90 Ų), a profile that is not guaranteed for closely related analogs. For instance, 3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (CAS 343375-35-9) has a molecular weight of 347.24 g/mol (increased by ~55 Da) and two additional chlorine atoms that elevate LogP beyond the 3–5 range typically sought for CNS permeability . The title compound's lower molecular weight and more favorable predicted LogP make it a more attractive starting point for CNS probe development when compared to dichlorinated analogs.

CNS drug-likeness physicochemical properties ADME prediction

Commercially Defined Purity Standard: 98% Purity Baseline Enables Reproducible SAR without Pre-Purification

The Leyan product entry for 5-methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile specifies a purity of 98% , exceeding the 95% typical for many research-grade isothiazolecarbonitrile analogs listed by other vendors. At least one comparator, 3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile, is listed at 95% purity on the same commercial platform . The 3% purity differential, while seemingly modest, is consequential for HTS hit confirmation: a 5% impurity burden risks generating false positives or masking weak partial agonist activities that are critical for GPCR probe discovery.

compound procurement purity specification SAR reproducibility

Procurement-Driven Application Scenarios for 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile


RGS4 Probe Discovery: Assembling a Target-Focused Screening Deck

When curating a small-molecule library for RGS4 potentiator identification, include 5-methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile as a confirmed active scaffold, rather than the inactive 2,4-dichlorobenzyl analog, to ensure the collection contains a validated starting point for hit expansion . The compound's 98% purity further permits direct use in secondary assays without time-consuming re-purification .

Multi-Target Polypharmacology Triage: Coverage of GPCR, Metalloproteinase, and Stress-Response Targets

For screening centers that aim to identify compounds with activity across multiple target classes, this compound's experimentally confirmed hits at RGS4 (GPCR modulation), MOR-1 (opioid signaling), ADAM17 (metalloproteinase inhibition), CHRM1 (muscarinic agonism), and the UPR pathway provide a cost-effective single-well representation of polypharmacological potential, reducing the total number of compounds that must be procured for broad-target profiling .

CNS Drug-Likeness Screening: Prioritizing Brain-Penetrant Isothiazole Scaffolds

Given its predicted LogP of 2.61 and TPSA of 70.82 Ų, this compound is suitable for inclusion in CNS-focused screening collections where dichlorinated or higher-molecular-weight isothiazole analogs would be deselected based on unfavorable predicted permeability . Use this compound as a comparator control when evaluating novel isothiazole-4-carbonitrile derivatives for CNS multiparameter optimization.

Confirmatory Hit Validation: Preparation of Dose-Response Plates from a Defined-Purity Stock

In hit-confirmation workflows requiring the serial dilution of primary screening hits, the 98% purity specification of this compound reduces the probability of impurity-driven artifacts in IC50/EC50 determinations relative to analogs supplied at 95% purity, supporting more reproducible SAR tables and accelerating the hit-to-lead decision gate .

Quote Request

Request a Quote for 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.